Patulin (4-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one) is a mycotoxin, a secondary metabolite produced by various fungal species. [, , , , , , , , , , , , , , , ] Primarily found in fruits and fruit-derived products, especially apples, [, , , , , , , , , , , , , , , , ] Patulin contamination poses a significant food safety concern due to its potential adverse health effects. [, , , , , , , , , , , , , , , , , , , , ] Scientific research has focused on understanding its production, detoxification, and toxicological implications.
Patulin is classified as a secondary metabolite produced by fungi. It belongs to a group of compounds known as mycotoxins, which are toxic to humans and animals. Its classification is based on its biochemical properties and the effects it has on biological systems.
Patulin is synthesized by fungi through a series of biochemical pathways. The exact mechanisms can vary between different fungal species, but the general process involves:
The biosynthesis of patulin involves complex enzymatic pathways that have not been fully elucidated. Research indicates that the genes responsible for patulin production are clustered within the fungal genome, allowing for coordinated regulation during fungal growth under favorable conditions.
Patulin has a complex molecular structure characterized by a lactone ring and multiple hydroxyl groups. Its chemical formula is , and it has a molecular weight of 210.18 g/mol.
Patulin undergoes various chemical reactions that can alter its structure and toxicity:
The stability of patulin in acidic conditions complicates its removal from contaminated products. Various methods have been explored to degrade or remove patulin from food matrices effectively.
The mechanism by which patulin exerts its toxic effects involves:
Research has shown that patulin can induce oxidative stress in cells, leading to DNA damage and apoptosis (programmed cell death), further contributing to its carcinogenic potential.
Patulin is primarily studied for its toxicological effects and methods for detection in food products:
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